1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one
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Overview
Description
1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one is a synthetic compound that features a complex structure incorporating a fluorinated phenyl ring, a thiophene moiety, and a piperazine ring
Preparation Methods
The synthesis of 1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate undergoes further reactions with 3-fluoro-4-nitrobenzene, followed by reduction and subsequent acylation to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate stages can be reduced using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents. .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structure allows for interactions with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene moiety may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include those with thiophene, piperazine, or fluorinated phenyl rings. Examples are:
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tiquizium Bromide: Features a piperazine ring and is used as an antispasmodic.
Fluoxetine: A well-known antidepressant with a fluorinated phenyl ring. Compared to these compounds, 1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one is unique due to its combined structural elements, which may confer distinct pharmacological properties
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-2-4-17(23)14-6-7-16(15(20)13-14)21-8-10-22(11-9-21)19(24)18-5-3-12-25-18/h3,5-7,12-13H,2,4,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKFNKYPXUNPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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